3,5-Dimethoxybenzylzinc chloride

Iron Catalysis Acylation Benzylic Organozinc

3,5-Dimethoxybenzylzinc chloride is a specialized benzylic organozinc reagent with electron-donating 3,5-dimethoxy substitution that enhances nucleophilicity and transmetalation efficiency in Negishi couplings. This substitution pattern is not interchangeable with unsubstituted benzylzinc chloride or arylzinc halides—substitution can lead to reduced yields or selectivity failure. Supplied as 0.5 M in THF for immediate use in diarylmethane scaffold synthesis. Secure consistent performance; request bulk quote.

Molecular Formula C9H11ClO2Zn
Molecular Weight 252 g/mol
CAS No. 352530-33-7
Cat. No. B1604675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzylzinc chloride
CAS352530-33-7
Molecular FormulaC9H11ClO2Zn
Molecular Weight252 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)[CH2-])OC.Cl[Zn+]
InChIInChI=1S/C9H11O2.ClH.Zn/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
InChIKeyPDLKBNJDKMOTDI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxybenzylzinc Chloride (CAS 352530-33-7): Procurement-Ready Organozinc for Negishi and Cobalt-Catalyzed Cross-Couplings


3,5-Dimethoxybenzylzinc chloride (CAS 352530-33-7) is a benzylic organozinc halide reagent, typically supplied as a 0.5 M solution in tetrahydrofuran (THF) [1]. It is a member of the organozinc halide class (R-Zn-X), characterized by a benzyl group substituted with two electron-donating methoxy groups at the 3- and 5-positions. This reagent is primarily employed in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, for the formation of C(sp³)–C(sp²) bonds to construct complex diarylmethane scaffolds [2].

3,5-Dimethoxybenzylzinc Chloride: Why Organozinc Halide Selection is Critical for Reaction Success


While 3,5-dimethoxybenzylzinc chloride is a benzylic organozinc halide, it is not functionally interchangeable with other organozinc reagents, such as unsubstituted benzylzinc chloride, its bromide analog, or arylzinc halides. The presence and position of the 3,5-dimethoxy substitution significantly modulates the electronic character of the benzylic carbanion, influencing its nucleophilicity, stability, and, critically, its performance in specific catalytic cycles [1]. Furthermore, the chloride counterion can affect solubility, aggregation state, and the kinetics of transmetalation steps when compared to the corresponding bromide [2]. A generic substitution without considering these specific electronic and steric parameters can lead to suboptimal yields, altered reaction selectivity, or complete reaction failure, particularly in demanding cross-couplings with sensitive functional groups.

Quantitative Differentiation: Evidence Guide for 3,5-Dimethoxybenzylzinc Chloride vs. Alternatives


Enhanced Reactivity Profile: Benzylic Zinc Chloride vs. Arylzinc Halide in Iron-Catalyzed Acylation

In iron-catalyzed acylations with acid chlorides, benzylic zinc chlorides, as a class, exhibit significantly higher reactivity compared to arylzinc halides, enabling reactions to proceed under much milder conditions. While the specific 3,5-dimethoxy derivative was not tested, this class-level behavior is a key differentiator for benzylic organozincs [1].

Iron Catalysis Acylation Benzylic Organozinc Ketone Synthesis

Proven Performance in Cobalt-Catalyzed Cross-Coupling for Diarylmethane Synthesis

A study on cobalt-catalyzed cross-couplings of benzylic zinc chlorides with aryl halides provides a performance benchmark for this reagent class. Various functionalized benzylic zinc chlorides (including electron-rich and ester-substituted analogs) were successfully coupled with 4-bromobenzonitrile, yielding the corresponding diarylmethane products in high yields. This demonstrates the broad applicability and robustness of benzylic zinc chlorides in Co-catalyzed systems, an area where 3,5-dimethoxybenzylzinc chloride is expected to perform comparably [1].

Cobalt Catalysis Negishi Cross-Coupling Diarylmethanes Benzylic Zinc Reagents

Defined Physical Specifications: Solution Concentration and Stability Parameters

3,5-Dimethoxybenzylzinc chloride is commercially procured as a standardized 0.5 M solution in THF, with well-defined physical properties that are critical for reproducible synthetic procedures. These specifications are essential for accurate stoichiometric calculations and safe handling [1].

Organozinc Reagent Solution Phase Synthesis Procurement Specifications Reagent Handling

Electronic Modulation by 3,5-Dimethoxy Substitution for Targeted Reactivity

The reactivity of benzylic organozinc reagents is highly dependent on the electronic nature of the aryl ring substituents. The 3,5-dimethoxy substitution pattern in this compound provides a distinct electronic environment compared to unsubstituted or mono-substituted analogs. In a related cobalt-catalyzed cross-coupling study, electron-donating groups on the benzylic zinc reagent resulted in good yields (65-82%), suggesting that the 3,5-dimethoxy substitution pattern is favorable for these transformations [1].

Electronic Effects Structure-Activity Relationship Nucleophilicity Organometallic Reagents

High-Value Application Scenarios for 3,5-Dimethoxybenzylzinc Chloride in Synthesis


Synthesis of Polyfunctionalized Diarylmethanes via Cobalt-Catalyzed Negishi Cross-Coupling

This reagent is ideally suited for the synthesis of complex diarylmethane derivatives, a privileged scaffold in pharmaceuticals and agrochemicals. As demonstrated by class-level evidence, benzylic zinc chlorides undergo efficient cobalt-catalyzed cross-couplings with a variety of aryl and heteroaryl halides. The 3,5-dimethoxybenzyl group introduces two methoxy handles for further functionalization, making it a powerful building block for generating molecular diversity in medicinal chemistry programs [1].

Room-Temperature Acylation for Ketone Synthesis Using Iron Catalysis

Based on the high reactivity of benzylic zinc chlorides in iron-catalyzed acylations, this reagent can be employed for the efficient synthesis of functionalized aryl benzyl ketones at ambient temperature. This mild protocol is particularly valuable when working with acid chlorides bearing heat-sensitive functional groups, allowing for a broader substrate scope and minimizing side reactions [1].

Preparation of Functionalized Building Blocks via Electrosynthetic Methods

Electrochemical generation of benzylic zinc species is a known and efficient method for preparing these reagents. This approach is particularly useful for synthesizing reactive organozincs in situ for subsequent transformations, such as additions to aromatic aldehydes. The 3,5-dimethoxybenzylzinc chloride can be used as a nucleophilic partner in these electrosynthetic sequences, offering a route to complex alcohol products [1].

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